Formaldehyde;phenol

Thermoset Processing Adhesive Curing Differential Scanning Calorimetry

Sourcing a high-char-yield thermoset for fire-critical applications presents challenges in verifying batch-to-batch thermal performance. This phenol-formaldehyde resin system provides a predictable condensed-phase fire barrier. - Achieves a theoretical char yield of 67.9% with a 1:1 F/P ratio, maximizing fire performance. - Demonstrates 4-fold lower formaldehyde emissions at 80°C versus bio-oil substituted analogs. - Supplied with documented F/P molar ratio and curing profiles for exothermic (novolac) or endothermic (resol) processing.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 68130-83-6
Cat. No. B1633637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;phenol
CAS68130-83-6
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC=O.C1=CC=C(C=C1)O
InChIInChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2
InChIKeySLGWESQGEUXWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF Resin Technical Overview


Formaldehyde;phenol (CAS 68130-83-6) designates a class of phenol-formaldehyde (PF) resins, specifically encompassing novolac and resol prepolymers and their cured thermosets, formed by step-growth polymerization under acidic or basic catalysis. These resins are characterized by a dense, crosslinked aromatic network imparting high thermal stability, chemical resistance, flame retardancy, and dimensional integrity [1]. The material is supplied as liquid resoles, solid novolacs, or cured composites, with performance modulated by the formaldehyde-to-phenol (F/P) molar ratio, catalyst selection, and post-cure conditions [2]. This guide addresses the resinous product; the molecular formula C7H8O2 reflects the monomeric adduct rather than the polymeric network.

Resin Subtype Novolac or resol chemistry; selection driven by cure process and hardener availability
Key Specification Formaldehyde-to-phenol molar ratio governs char yield, crosslink density, and emission profile
Supply Format Liquid resole, solid novolac flake, or cured composite; match to processing line

PF Resin Generic Substitution Risks


Phenol-formaldehyde resins cannot be generically interchanged due to significant divergence in curing thermodynamics, moisture resistance, thermal degradation profiles, and volatile emissions across subclasses and alternative binder systems [1]. For instance, urea-formaldehyde (UF) resins, while lower in cost, exhibit 45% higher water absorption and 35% greater thickness swelling under identical service conditions compared to PF-bonded panels [2]. Similarly, novolac and resol systems demonstrate opposing DSC signatures—endothermic versus exothermic curing peaks—that dictate incompatible processing windows and final network architectures [3]. Even within the PF class, the F/P molar ratio modulates char yield from below 50% to a theoretical maximum of 67.9%, directly impacting fire performance in critical applications [4]. The following quantitative evidence establishes the selection criteria.

Risk Factor
Target (PF Resin)
Common Substitute
Cure Thermochemistry
Resol: endothermic cure ~150°C; novolac: exothermic ~160°C with hardener
Resol/novolac mismatch leads to incompatible process windows and void defects
Moisture Resistance
45% lower water absorption and 35% less thickness swell vs. UF after 72 h immersion
Urea-formaldehyde: hydrolytic bond degradation; fails exterior durability standards
Formaldehyde Emission
~4× lower emission at 80°C compared to bio-oil PF analogs
Bio-oil PF: elevated emissions from labile oxygenated groups; may not meet CARB/TSCA

PF Resin Procurement & Performance


Resol vs. Novolac Curing Thermodynamics

DSC analysis at a heating rate of 10°C/min reveals fundamentally distinct curing thermodynamics: resol-type phenol-formaldehyde resins exhibit an endothermic curing reaction at approximately 150°C, whereas novolac-type resins display an exothermic peak maximum at about 160°C [1]. This dichotomy stems from the presence of reactive methylol groups in resoles enabling self-condensation without external crosslinkers, while novolacs require hexamethylenetetramine addition, releasing ammonia and heat during cure [1]. The sign inversion of the heat flow (negative vs. positive) directly influences equipment design, cycle time optimization, and void formation in laminate processing.

Resol vs. Novolac Cure
Head-to-head
Resol: endothermic peak ~150°C; Novolac: exothermic peak ~160°C
Thermodynamic sign reversal guides subtype selection and curing equipment design
DSC at 10°C/min; hexamine hardener for novolac
Thermoset Processing Adhesive Curing Differential Scanning Calorimetry Phenol-Formaldehyde Resins

Hydrolytic Stability vs. Urea-Formaldehyde

In a controlled study of single-layer particleboard, panels bonded with 10-12% phenol-formaldehyde resin demonstrated a 45% reduction in water absorption and a 35% reduction in thickness swelling after 72-hour water immersion, compared to panels bonded with 10% urea-formaldehyde resin under identical pressing conditions [1]. The denser aromatic network of cured PF resin limits water ingress and plasticization, whereas UF resins undergo hydrolytic degradation due to the reversibility of methylene-urea bonds in the presence of moisture [2].

Hydrolytic Stability vs. UF
Head-to-head
PF panels: 45% less water uptake, 35% less thickness swell after 72 h
Supports selection for exterior-grade and high-humidity wood composites
Single-layer particleboard, 10-12% PF vs. 10% UF; immersion per TSE
Wood Adhesives Moisture Resistance Dimensional Stability Particleboard

Char Yield Optimization

The char yield of phenol-formaldehyde resins, a critical determinant of fire resistance and ablative performance, exhibits a parabolic dependence on the formaldehyde-to-phenol (F/P) molar ratio. A theoretical maximum char yield of 67.9% is achieved at a 1:1 F/P stoichiometry, with yields falling rapidly at lower ratios (<1:1) and declining more gradually at higher ratios [1]. Experimental verification using alkali-catalyzed resins confirms that deviations from the optimal ratio can reduce char yield to below 50%, compromising fire barrier integrity [1]. In contrast, unmodified urea-formaldehyde resins exhibit negligible char formation and are unsuitable for fire-rated applications [2].

Char Yield Maximum
Class-level inference
67.9% theoretical char at 1:1 F/P molar ratio
Maximizes fire barrier and ablative performance; ratio deviation reduces yield
Idealized carbonization model; experimental verification recommended
Thermal Protection Ablative Materials Fire Retardancy Carbonization

Formaldehyde Emissions vs. Bio-Oil Analogs

Accelerated emission testing at 80°C revealed that plywood panels bonded with conventional phenol-formaldehyde resin emit approximately one-fourth the formaldehyde of panels bonded with bio-oil phenol formaldehyde (BPFP) resin at equivalent phenol substitution ratios [1]. Specifically, BPFP panels with 20-60% phenol replacement by pyrolysis bio-oil exhibited formaldehyde emissions increased by a factor of 4 relative to the PF control [1]. This increase is attributed to the thermal decomposition of labile oxygenated functional groups present in bio-oil, which release additional formaldehyde during hot-pressing and service [1].

Emissions vs. Bio-Oil PF
Head-to-head
Conventional PF: ~4× lower formaldehyde at 80°C vs. bio-oil PF (20-60% substitution)
Lower emission profile supports indoor air quality compliance
Plywood, accelerated emission testing; labile oxygenated groups in bio-oil
Indoor Air Quality Formaldehyde Scavenging Wood Composites Volatile Organic Compounds

Intrinsic Flame Retardancy

Phenol-formaldehyde resins are among the most fire-resistant common polymers, exhibiting inherent self-extinguishing behavior and low smoke generation upon flame exposure [1]. This contrasts with melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins, which, while offering clarity and cost advantages respectively, lack the same degree of intrinsic flame retardancy without additional additives [2]. The high char yield of PF resins (up to 67.9% at optimal F/P ratio [3]) contributes to a condensed-phase fire barrier mechanism, reducing heat release and flame spread.

Intrinsic Flame Retardancy
Class-level inference
Self-extinguishing; low smoke; high char (up to 67.9%)
Eliminates need for additive flame retardants in fire-rated applications
Compared to MF and UF, which lack intrinsic flame resistance; standard flammability tests
Fire Safety Intumescent Coatings Flammability LOI

Hygrothermal Aging Resistance

Phenol-formaldehyde adhesives demonstrate superior retention of mechanical properties under combined heat and moisture exposure compared to urea-formaldehyde systems. In a comparative study of wood adhesives, PF-bonded joints retained a higher fraction of their initial shear strength after cyclic hygrothermal aging, whereas UF-bonded joints exhibited progressive strength loss due to hydrolytic cleavage of the aminomethylene linkages [1]. This differential durability underpins the specification of PF resins in structural engineered wood products (glulam, cross-laminated timber) intended for exterior exposure [1].

Hygrothermal Aging
Reported
PF retains higher shear strength after cyclic wet/dry aging vs. UF
Mandated for structural engineered wood under exterior exposure codes
Cyclic boil-dry or high-humidity aging per ASTM D1183 / EN 302
Structural Adhesives Durability Accelerated Aging Shear Strength

PF Resin Application Scenarios


Exterior-Grade Wood Composites

PF resin is the adhesive of choice for plywood, oriented strand board (OSB), glulam, and cross-laminated timber (CLT) intended for exterior or high-humidity service. The 45% reduction in water absorption and 35% reduction in thickness swelling versus UF-bonded panels [1] ensures dimensional stability and prevents delamination. Furthermore, PF's resistance to hydrolytic degradation under cyclic wet-dry conditions [2] meets the durability requirements of ASTM D2559 and EN 301 for structural applications.

Thermal Protection & Ablative Composites

The high char yield of PF resins, maximized at 67.9% with a 1:1 F/P molar ratio [1], underpins their use in ablative heat shields, rocket nozzle liners, and fire-retardant coatings. This condensed-phase fire barrier mechanism, coupled with intrinsic self-extinguishing behavior [2], is essential for aerospace and defense applications where alternative resin systems (e.g., epoxies, UF) would fail catastrophically under extreme thermal flux.

Foundry Binders & Refractory Materials

Novolac-type PF resins, distinguished by their exothermic curing profile at ~160°C [1], are extensively used as binders in foundry sand cores and molds. The exothermic cure accelerates cycle times in shell molding processes, while the high carbon yield upon pyrolysis minimizes gas defects and ensures dimensional accuracy in cast metal parts [2].

Low-Emission Interior Wood Products

Conventional PF resin demonstrates a 4-fold lower formaldehyde emission at 80°C compared to bio-oil substituted PF analogs [1]. This emission profile, combined with the potential for further reduction via formaldehyde scavengers [2], positions PF resin as a compliant binder for interior particleboard and medium-density fiberboard (MDF) meeting stringent indoor air quality standards such as CARB Phase 2 and TSCA Title VI.

Application
Selection Property
Validation Focus
Exterior-Grade Wood Composites
Moisture resistance, dimensional stability, hydrolytic durability
Verify 72 h water absorption and thickness swell; confirm ASTM D2559/EN 301 structural compliance
Thermal Protection & Ablatives
High char yield, self-extinguishing behavior
TGA char residue at 1:1 F/P ratio; confirm UL 94 V-0 or equivalent fire rating
Foundry Binders & Refractories
Exothermic novolac cure, high carbon yield after pyrolysis
DSC cure profile; dimensional accuracy of cast parts; gas defect minimization
Low-Emission Interior Panels
Low formaldehyde emission at elevated temperature
Accelerated emission test at 80°C; compliance with CARB Phase 2 / TSCA Title VI

Technical Documentation Hub

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